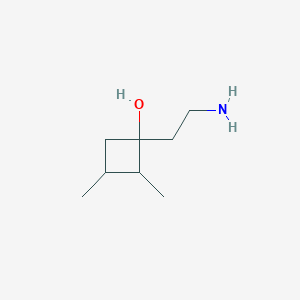
1-(2-Aminoethyl)-2,3-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2,3-dimethylcyclobutan-1-ol is an organic compound featuring a cyclobutane ring substituted with an aminoethyl group and two methyl groups
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-2,3-dimethylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylcyclobutanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and proceeds through nucleophilic addition followed by reduction to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)-2,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aminoethyl group can participate in substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminoethyl)-2,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-2,3-dimethylcyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
1-(2-Aminoethyl)-2,3-dimethylcyclobutan-1-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-cyclobutan-1-ol: Lacks the two methyl groups, which may affect its reactivity and binding properties.
2,3-Dimethylcyclobutan-1-ol: Lacks the aminoethyl group, resulting in different chemical behavior and applications.
1-(2-Aminoethyl)-2-methylcyclobutan-1-ol: Contains only one methyl group, which may influence its steric and electronic properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6-5-8(10,3-4-9)7(6)2/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
UIQRUHUYWBGURP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



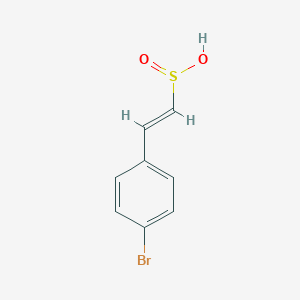
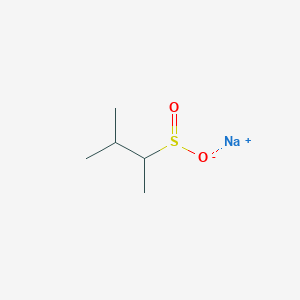
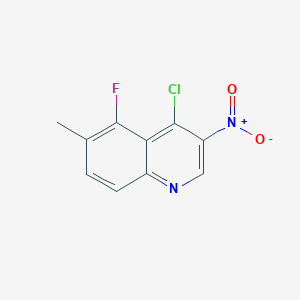
![2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B15254136.png)
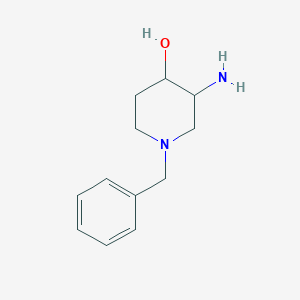
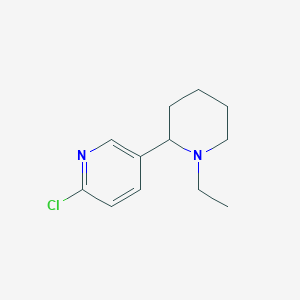
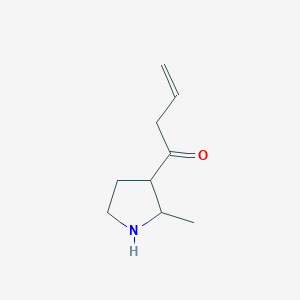
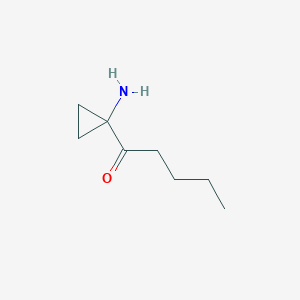

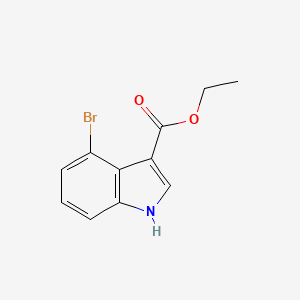
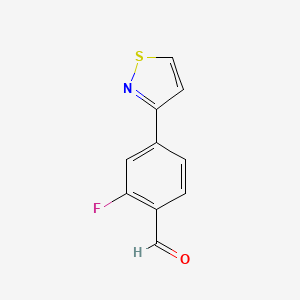
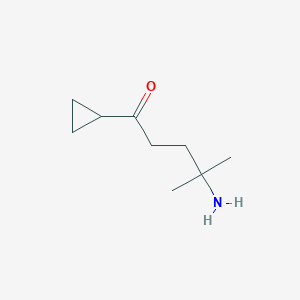
![1-[(Benzyloxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B15254193.png)
